molecular formula C10H12ClFN2O2 B1377775 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1177340-06-5

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No. B1377775
M. Wt: 246.66 g/mol
InChI Key: UPDVYQLNJKCOMT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride, often referred to as “AMF-HCl”, is a unique synthetic compound that has been used in scientific research for a variety of applications. This compound is a derivative of the oxazolidinone class of compounds, and it has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Enzymatic Synthesis in Drug Intermediates

A notable application involves the enzymatic synthesis of an ezetimibe intermediate, which utilizes recombinant Escherichia coli expressing carbonyl reductase (CBR) for converting ET-4 to (S)-ET-5, an important chiral intermediate in the synthesis of ezetimibe, a cholesterol absorption inhibitor. This process achieved a conversion of 99.1% and a diastereomeric excess of 99%, representing the highest values reported for the production of (S)-ET-5 (Liu et al., 2017).

Synthesis of GABA Analogues

The compound also serves as a key intermediate in the synthesis of GABA (γ-aminobutyric acid) analogues, demonstrating the versatility of oxazolidinone derivatives in synthesizing biologically active molecules. Through cyanomethylation of chiral enolates, 2-substituted derivatives of GABA are produced, showcasing the compound's role in synthesizing neurotransmitter analogues (Azam et al., 1996).

Antibiotic Synthesis

Another significant application is in the synthesis of the antibiotic Linezolid, where an expedient cyclization of the α-hydroxy amide derived from isoserine and 3-fluoro-4-morpholinoaniline yields the (aminomethyl)oxazolidine-2,4-dione, followed by selective reduction to produce Linezolid in almost quantitative yield. This demonstrates the compound's role in the efficient synthesis of clinically important antibiotics (Greco et al., 2014).

Kinetic Resolution for Drug Synthesis

Lipase-catalyzed kinetic resolution has been developed for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one, another intermediate for the synthesis of ezetimibe. This enzymatic method demonstrates the compound's importance in producing intermediates for cholesterol absorption inhibitors (Singh et al., 2013).

properties

IUPAC Name

5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2.ClH/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDVYQLNJKCOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride

CAS RN

1177340-06-5
Record name 2-Oxazolidinone, 5-(aminomethyl)-3-(4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177340-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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